molecular formula C9H16N4S B2971387 5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine CAS No. 14069-11-5

5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine

Cat. No.: B2971387
CAS No.: 14069-11-5
M. Wt: 212.32
InChI Key: YCWGPZYVRAKIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine is a chemical compound with the molecular formula C9H16N4S and a molecular weight of 212.32 . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring attached to a piperidine ring via an ethyl chain . The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved papers, thiadiazole derivatives in general have been noted for their broad spectrum of biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 212.32 and a molecular formula of C9H16N4S . Additional properties such as boiling point, melting point, and density are not provided in the retrieved papers.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the synthesis of compounds including those containing a 1,3,4-thiadiazole nucleus, similar to the chemical . These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting potential applications in treating bacterial infections and metabolic disorders [Başoğlu et al., 2013].

Synthesis of Heterocyclic Derivatives

El-Sayed et al. (2015) synthesized various heterocyclic compounds derived from a similar thiadiazol-2-amine structure. These compounds, integrated with various other rings, were evaluated for antimicrobial and surface activities, indicating their utility in pharmaceutical and chemical applications [El-Sayed et al., 2015].

Reactions with Nucleophiles

Maadadi et al. (2016) investigated the reaction of a similar furan-3-carboxylate compound with various nucleophiles. This study highlights the chemical reactivity and potential for creating a diverse range of compounds for applications in chemical synthesis [Maadadi et al., 2016].

Biological Activity of Thiazolidinedione Derivatives

Mohanty et al. (2015) synthesized thiazolidinedione derivatives with various biological activities, including antibacterial activity. Compounds with piperazine moieties showed good antifungal activity, indicating the potential for developing new antimicrobial agents [Mohanty et al., 2015].

Anticancer Properties of Piperidine-4-carboxylic Acid Ethyl Ester

Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated their potential as anticancer agents. This research suggests possible applications in cancer treatment [Rehman et al., 2018].

Synthesis and Evaluation of Carbazole Derivatives

Sharma et al. (2014) synthesized derivatives of 1,3,4-oxadiazol-2-amine, similar to the compound . These derivatives exhibited significant antibacterial, antifungal, and anticancer activities, indicating their potential in medical research [Sharma et al., 2014].

Activation of GK and PPARγ for Hypoglycemic Agents

Song et al. (2011) synthesized thiazol-2-amine derivatives that acted as dual-acting hypoglycemic agents, activating glucokinase (GK) and PPARγ. This highlights potential applications in diabetes treatment [Song et al., 2011].

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

Shafi et al. (2021) synthesized piperidine substituted benzothiazole derivatives with promising antibacterial and antifungal activities. This research is indicative of the potential use of similar compounds in the development of new antimicrobial agents [Shafi et al., 2021].

QTAIM Analysis of Adamantane-1,3,4-thiadiazole Hybrid Derivatives

El-Emam et al. (2020) performed a quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. Such studies are crucial for understanding molecular interactions and designing new compounds [El-Emam et al., 2020].

Antimicrobial Properties of 5-aminometylene Derivatives

Derkach et al. (2016) focused on the antimicrobial properties of 5-aminometylene derivatives of thiazolidinone. This study suggests the potential of these compounds in creating new antimicrobial chemotherapeutic agents [Derkach et al., 2016].

Synthesis of Non-Ionic Surfactants and Microbiological Activities

Abdelmajeid et al. (2017) synthesized non-ionic surfactants based on thiadiazole and evaluated their microbiological activities. This study shows the potential application of such compounds in the chemical industry, especially in the production of surfactants [Abdelmajeid et al., 2017].

Antimicrobial and Anti-HIV-1 Activity

El-Emam et al. (2004) synthesized 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and evaluated their antimicrobial and anti-HIV-1 activity. The study indicates the potential of such compounds in the treatment of infectious diseases [El-Emam et al., 2004].

Safety and Hazards

The safety and hazards associated with 5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine are not specified in the retrieved papers. It’s important to note that this compound is intended for research use only and not for diagnostic or therapeutic use .

Future Directions

Thiadiazole derivatives, including 5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine, have shown potential as anticancer agents . Future research may focus on further exploring the anticancer potential of these compounds and developing more effective anticancer therapeutics .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with glutaminase (GLS), a key enzyme in the glutamine metabolic pathway

Cellular Effects

The cellular effects of 5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine are also not well characterized. It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been suggested that this compound may inhibit GLS in a uncompetitive manner by facilitating the formation of an inactive tetramer

Metabolic Pathways

This compound may be involved in the glutamine metabolic pathway due to its potential interaction with GLS . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well characterized.

Properties

IUPAC Name

5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c10-9-12-11-8(14-9)4-7-13-5-2-1-3-6-13/h1-7H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGPZYVRAKIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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